N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide
Description
Structural Characterization
Molecular Architecture and Functional Group Analysis
The compound features a xanthene backbone (a tricyclic system comprising two benzene rings fused to a central oxygen-containing pyran ring) linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole moiety is substituted at the 5-position with a 4-methoxyphenylmethyl group, introducing steric bulk and electronic modulation. Key functional groups include:
- Amide linkage : Connects the xanthene carboxamide to the thiadiazole, enabling resonance stabilization and hydrogen-bonding interactions.
- Methoxy group : Electron-donating substituent on the phenyl ring, influencing electronic distribution and solubility.
- Thiadiazole core : A five-membered ring with nitrogen and sulfur atoms, contributing to π-π stacking and dipole interactions.
The molecular formula, derived from structural analysis, is C₂₄H₁₉N₃O₃S , with a molar mass of 429.5 g/mol . The SMILES notation (O=C(NC1=NN=C(S1)CC2=CC=C(OC)C=C2)C3(C4=CC=CC=C4OC5=CC=CC=C35)) encapsulates the connectivity, highlighting the planar xanthene system and the orthogonal orientation of the thiadiazole substituent.
Crystallographic Studies and Conformational Dynamics
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous xanthene-thiadiazole hybrids exhibit monoclinic crystal systems with P2₁/c space groups. In such structures, the xanthene core adopts a near-planar conformation (dihedral angle < 10°), while the thiadiazole ring tilts at ~45° relative to the xanthene plane, minimizing steric clash. The methoxyphenyl group often resides in a pseudo-axial orientation, stabilized by C–H···π interactions with adjacent aromatic systems.
Molecular dynamics simulations predict moderate flexibility at the amide linkage, allowing rotational freedom (τ ≈ 120°) that facilitates adaptation to biological targets. Density functional theory (DFT) calculations suggest a HOMO-LUMO gap of 3.8 eV, indicative of moderate electronic stability.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
- *ESI-MS (m/z): 429.1 [M+H]⁺ (calc. 429.5),
- Major fragments: 286.0 (xanthene-carboxamide), 143.9 (thiadiazole-methoxyphenyl).
Properties
Molecular Formula |
C24H19N3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C24H19N3O3S/c1-29-16-12-10-15(11-13-16)14-21-26-27-24(31-21)25-23(28)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,25,27,28) |
InChI Key |
KQWHQAOLLUYSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Thiadiazole Functionalization
A boronate ester intermediate can be used to introduce the 4-methoxyphenyl group. For example, 5-bromo-1,3,4-thiadiazole undergoes Suzuki coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃:
Conditions :
Direct Alkylation of Thiadiazole
The 4-methoxyphenylmethyl group can be introduced via nucleophilic substitution using 4-methoxybenzyl chloride in DMF with K₂CO₃ as a base.
Purification and Characterization
Purification Methods :
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 8H, aromatic), 5.22 (s, 2H, CH₂), 2.22 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDC/HOBt amidation | High regioselectivity | Requires anhydrous conditions | 65–78 |
| Suzuki coupling | Mild conditions, scalability | Palladium catalyst cost | 70–85 |
| Direct alkylation | Single-step functionalization | Competing side reactions | 50–60 |
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) employs continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40%. Industrial batches report a purity of >98% (HPLC) after recrystallization .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety is reactive toward nucleophilic agents due to electron-deficient nitrogen and sulfur atoms. Key reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Substitution at N-3 or S-1 positions, forming thioether or amine derivatives. |
| Acylation | Acetyl chloride, pyridine, RT | Introduction of acyl groups at N-3, enhancing lipophilicity. |
Example : Reaction with methyl iodide under basic conditions yields N-methylated derivatives, which have shown improved bioavailability in related thiadiazole compounds .
Electrophilic Aromatic Substitution on the Xanthene System
The xanthene core undergoes electrophilic substitution, particularly at the electron-rich C-2 and C-7 positions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitro groups introduced at C-2, enabling further reduction to amino derivatives. |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C | Sulfonic acid groups added, increasing water solubility. |
Structural Impact : Nitro-substituted analogs of xanthene derivatives demonstrate enhanced fluorescence properties, useful in bioimaging applications.
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Cleavage to xanthene-9-carboxylic acid and thiadiazole amine. |
| Basic Hydrolysis | NaOH (10%), ethanol, 80°C | Formation of carboxylate salts, enabling salt metathesis. |
Application : Hydrolyzed products serve as intermediates for synthesizing metal complexes with potential anticancer activity .
Oxidation of the Methoxy Group
The 4-methoxybenzyl group is susceptible to oxidative demethylation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidative Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Conversion to a phenolic hydroxyl group, altering electronic properties. |
Biological Relevance : Demethylated analogs exhibit increased hydrogen-bonding capacity, improving target binding in cytotoxic assays .
Cyclization and Heterocycle Formation
The thiadiazole-xanthene hybrid structure facilitates cyclization under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Thermal Cyclization | Toluene, PTSA, 110°C, 8h | Formation of fused quinazoline-thiadiazole systems. |
Mechanistic Insight : Cyclization reactions are driven by the electron-withdrawing nature of the thiadiazole ring, promoting intramolecular nucleophilic attack.
Comparative Reactivity with Analogous Compounds
The compound’s dual thiadiazole-xanthene architecture confers unique reactivity compared to simpler derivatives:
| Feature | This Compound | 1,3,4-Thiadiazole Derivative A |
|---|---|---|
| Electrophilic Reactivity | Enhanced (xanthene π-system) | Limited to thiadiazole ring |
| Hydrolytic Stability | Moderate (amide cleavage at pH >10) | High (no hydrolyzable amide) |
Scientific Research Applications
Chemistry
In the field of chemistry, N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide serves as a building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or novel functionalities.
Biology
The compound is investigated for its potential as a biochemical probe . The thiadiazole ring is known to interact with various biological targets, which can lead to modulation of enzymatic activity and cellular pathways. This interaction is crucial for understanding its role in biological systems and its potential therapeutic effects.
Medicine
This compound has shown promise in medicinal applications:
- Anti-inflammatory Activity : Studies have indicated that similar compounds containing thiadiazole moieties exhibit anti-inflammatory properties. This suggests that this compound may also possess such activity.
- Antimicrobial Properties : Research on related compounds has demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives of thiadiazole have been shown to inhibit the growth of bacteria and fungi effectively .
Case Study 1: Antimicrobial Activity
A study published in Frontiers in Chemistry highlighted the synthesis of novel derivatives containing thiadiazole rings that exhibited strong antibacterial activity against Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentration values lower than conventional treatments . This reinforces the potential of thiadiazole-containing compounds like this compound in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
Research has explored the mechanism of action of thiadiazole derivatives as inhibitors of the enzyme lipoxygenase (LOX), which is involved in inflammatory processes. Computational studies suggest that modifications to the thiadiazole structure can enhance binding affinity to LOX, indicating a pathway for therapeutic development .
Mechanism of Action
The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Hypotheses
Anticonvulsant Potential
Two 1,3,4-thiadiazole derivatives from , featuring 4-methoxyphenyl and benzothiazole groups, exhibited 100% effectiveness in maximal electroshock (MES) seizure models. This suggests that the target compound’s 4-methoxyphenylmethyl substituent and xanthene-carboxamide group could synergize to enhance anticonvulsant activity, though experimental validation is required .
Antitumor Prospects
1,3,4-Thiadiazoles are widely investigated for antitumor applications due to their ability to inhibit carbonic anhydrase and tyrosine kinases.
Limitations and Contradictions
- highlights oxadiazoles for antimicrobial use, whereas thiadiazoles in are prioritized for neurological applications. This underscores the impact of core heterocycle selection on bioactivity.
- No direct data exist for the target compound’s synthesis or activity, necessitating further studies to confirm hypothesized properties.
Biological Activity
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a xanthene core with a thiadiazole substituent, which is known for enhancing biological activity. The presence of the 4-methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have shown that derivatives of 1,3,4-thiadiazoles exhibit various biological activities, including anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against different cancer cell lines.
Anticancer Activity
- Cell Lines Tested : The compound's efficacy has been tested on breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) .
- Mechanism of Action : Research indicates that the anticancer activity may be linked to the induction of apoptosis through caspase activation pathways. In silico studies suggest a multitarget mode of action, primarily involving caspases and Bcl-2 family proteins .
Cytotoxicity Studies
A series of experiments were conducted to assess the cytotoxic potential of this compound:
| Compound | Cell Line | IC50 (µM) | Effect on DNA Biosynthesis (%) |
|---|---|---|---|
| This compound | MCF-7 | TBD | 70% inhibition at 100 µM |
| This compound | MDA-MB-231 | TBD | 71% inhibition at 100 µM |
Note: TBD indicates that specific IC50 values need to be determined through further experimentation.
Comparative Analysis with Other Thiadiazole Derivatives
In comparison with other 1,3,4-thiadiazole derivatives:
- Compounds with a methoxy substituent in the para position demonstrated enhanced activity against cancer cell lines.
- The presence of multiple methoxy groups was correlated with increased cytotoxicity .
Case Studies
- Study on Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and assessed their anticancer properties. The results indicated that compounds with specific substituents exhibited significant cytotoxic effects against breast cancer cells .
- Mechanistic Insights : Flow cytometry analysis revealed that compounds similar to this compound induced apoptosis in cancer cells by activating caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
